

Technical Support Center: 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-5-methylbenzaldehyde**

Cat. No.: **B1590290**

[Get Quote](#)

Welcome to the technical support guide for **3-Hydroxy-5-methylbenzaldehyde**. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is **3-Hydroxy-5-methylbenzaldehyde** and what are its common applications?

3-Hydroxy-5-methylbenzaldehyde, with the chemical formula C8H8O2, is a substituted aromatic aldehyde.^{[1][2]} Its structure, featuring hydroxyl, methyl, and aldehyde functional groups on a benzene ring, makes it a versatile intermediate in organic synthesis. It serves as a valuable building block for creating more complex molecules, such as Schiff bases, which are widely studied in medicinal chemistry for their potential biological activities.^[3]

Q2: What are the primary hazards associated with handling **3-Hydroxy-5-methylbenzaldehyde**?

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.^{[1][4]} Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.^{[5][6]} Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.^{[6][7]}

Q3: What are the ideal storage conditions for **3-Hydroxy-5-methylbenzaldehyde**?

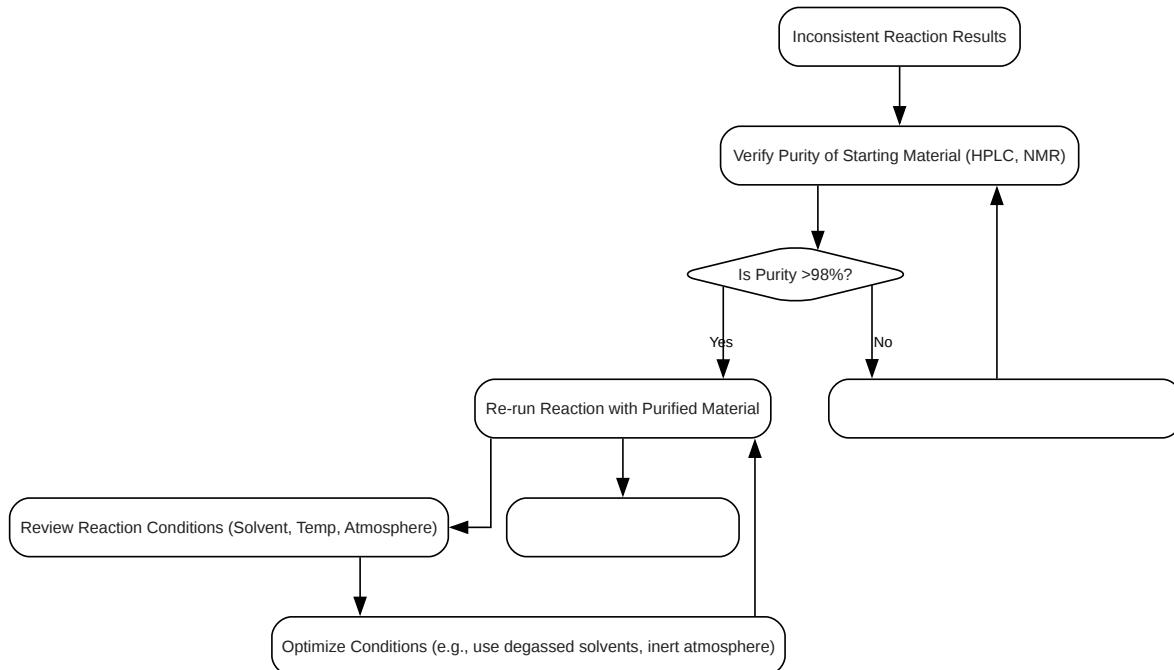
To ensure its long-term stability, **3-Hydroxy-5-methylbenzaldehyde** should be stored in a tightly closed container in a dry, cool, and well-ventilated place.^{[4][7][8][9][10]} Several suppliers recommend storage at room temperature.^[11] It is also advised to protect the compound from direct sunlight and moisture.^{[9][12]} For solutions in solvents, storage at -20°C for one month or -80°C for six months, preferably under a nitrogen atmosphere, is recommended.^[6]

Q4: Is **3-Hydroxy-5-methylbenzaldehyde** sensitive to air or light?

Yes, some sources indicate that derivatives of this compound can be air and moisture sensitive.^[13] Additionally, hydroxybenzaldehydes can be susceptible to light-induced degradation.^{[14][15][16]} Therefore, it is best practice to store the compound in an opaque or amber-colored container and potentially under an inert atmosphere like nitrogen for long-term storage to prevent oxidation and photodegradation.^[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of **3-Hydroxy-5-methylbenzaldehyde** in experimental settings.


Problem 1: The solid **3-Hydroxy-5-methylbenzaldehyde** has changed color (e.g., from off-white/yellow to brown).

- Potential Cause: This color change is a common indicator of degradation, likely due to oxidation of the aldehyde or phenolic hydroxyl group. Exposure to air, light, or elevated temperatures can accelerate this process.^{[12][14]}
- Troubleshooting Steps:
 - Assess Purity: Before use, it is crucial to check the purity of the discolored compound. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
 - Purification: If the purity is compromised, recrystallization from a suitable solvent (e.g., an ethanol/water mixture) may be necessary to remove impurities.^[3]

- Preventative Measures: For future storage, ensure the container is tightly sealed, protected from light by using an amber vial or wrapping it in aluminum foil, and stored in a cool, dry place. For highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Inconsistent reaction yields or unexpected side products are observed.

- Potential Cause: This could be due to the degradation of **3-Hydroxy-5-methylbenzaldehyde**, leading to the presence of impurities that interfere with the intended reaction. The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 3-hydroxy-5-methylbenzoic acid.[17]
- Troubleshooting Workflow:

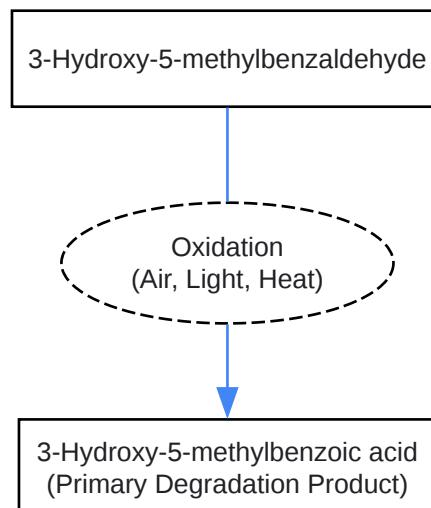
[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

- Experimental Protocol: Purity Verification by HPLC
 - Sample Preparation: Prepare a standard solution of **3-Hydroxy-5-methylbenzaldehyde** of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a solution of the suspect material at the same concentration.
 - HPLC Conditions (Example):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
 - Detection: UV detector at a wavelength corresponding to the maximum absorbance of the compound.
 - Analysis: Inject both the standard and the sample. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the sample, which would indicate the presence of impurities.

Problem 3: The compound is difficult to dissolve.

- Potential Cause: While **3-Hydroxy-5-methylbenzaldehyde** is soluble in methanol, its solubility in other solvents may vary.[\[18\]](#) The formation of polymeric byproducts due to degradation can also reduce solubility.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Troubleshooting Steps:
 - Solvent Selection: Refer to solubility data if available. Test small quantities in different solvents to find a suitable one for your application.
 - Gentle Heating and Sonication: Gently warming the mixture or using an ultrasonic bath can aid in dissolution. However, avoid excessive heat, which could promote degradation.


- Purity Check: If solubility issues persist, especially in solvents where it should be soluble, this may be another indication of degradation and the presence of insoluble polymeric impurities.

Stability and Storage Summary

Parameter	Recommendation	Rationale
Temperature	Room Temperature (for solid) [11]	Prevents thermal degradation.
-20°C to -80°C (for solutions) [6]	Slows down degradation in solution.	
Light	Store in the dark (amber vial) [9]	Prevents photodegradation. [14][15]
Atmosphere	Tightly sealed container[4][7] [8]	Minimizes exposure to air and moisture.
Inert gas (Nitrogen/Argon) for long-term storage	Prevents oxidation.[9]	
Incompatibilities	Strong oxidizing agents, strong bases[6][9][10]	To avoid hazardous reactions and degradation.

Potential Degradation Pathway

The primary degradation pathway for **3-Hydroxy-5-methylbenzaldehyde** under typical storage conditions involves oxidation.

[Click to download full resolution via product page](#)

Caption: Simplified potential oxidation pathway of **3-Hydroxy-5-methylbenzaldehyde**.

References

- Polymer Chemistry. (n.d.). Photoinduced controlled radical polymerization of methacrylates with benzaldehyde derivatives as organic catalysts. RSC Publishing.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde–Benzaldehyde Copolymers. *Macromolecules*, 46(3), 608–612.
- Sigma-Aldrich. (n.d.). **3-Hydroxy-5-methylbenzaldehyde**.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- MedchemExpress.com. (2024). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). **3-Hydroxy-5-methylbenzaldehyde**. PubChem.
- Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. *Macromolecules*, 46(3), 608-612.
- Kaitz, J. A., & Moore, J. S. (2013). Functional phthalaldehyde polymers by copolymerization with substituted benzaldehydes. *Macromolecules*, 46(3), 608-612.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde.
- RSC Publishing. (2022). Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(II)/C₃N₄ combined catalyst in aqueous media.
- Synquest Labs. (n.d.). 3-(Chloromethyl)-2-hydroxy-5- methylbenzaldehyde.
- Fisher Scientific. (2025). Safety Data Sheet.

- Loba Chemie. (2019). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS.
- Benchchem. (n.d.). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- PubMed Central. (n.d.). Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants.
- ResearchGate. (n.d.). Synthesis of benzaldehyde-functionalized polymers through (A) a....
- CDH Fine Chemical. (n.d.). m-HYDROXY BENZALDEHYDE CAS NO 100-83-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. (n.d.). 5-Methylsalicylaldehyde CAS#: 613-84-3.
- National Center for Biotechnology Information. (2023). Effect of Light Conditions on Polyphenol Production in Transformed Shoot Culture of *Salvia bulleyana* Diels. PubMed Central.
- Chemical Synthesis Database. (2025). 2-hydroxy-5-iodo-3-methylbenzaldehyde.
- PubChemLite. (n.d.). **3-hydroxy-5-methylbenzaldehyde** (C8H8O2).
- Key Organics. (n.d.). **3-Hydroxy-5-methylbenzaldehyde**.
- National Center for Biotechnology Information. (n.d.). Benzaldehyde, 2-hydroxy-5-methyl-. PubChem.
- Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzaldehyde. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Methylbenzaldehyde. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-methoxybenzaldehyde. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxy-5-methylbenzoyl)-5-methylbenzaldehyde. PubChem.
- ResearchGate. (2015). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Hydroxy-5-methylbenzaldehyde | C8H8O2 | CID 12293123 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-hydroxy-5-methylbenzaldehyde (C8H8O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 3-Hydroxy-5-methylbenzaldehyde | 60549-26-0 [sigmaaldrich.com]
- 12. lobachemie.com [lobachemie.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(ii)/C 3 N 4 combined catalyst in aqueous media - RSC Advances (RSC Publishing)
DOI:10.1039/D1RA08256F [pubs.rsc.org]
- 15. Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants - PMC
[pmc.ncbi.nlm.nih.gov]
- 16. Effect of Light Conditions on Polyphenol Production in Transformed Shoot Culture of Salvia bulleyana Diels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 5-Methylsalicylaldehyde CAS#: 613-84-3 [m.chemicalbook.com]
- 19. Photoinduced controlled radical polymerization of methacrylates with benzaldehyde derivatives as organic catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. experts.illinois.edu [experts.illinois.edu]

- To cite this document: BenchChem. [Technical Support Center: 3-Hydroxy-5-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590290#stability-and-storage-of-3-hydroxy-5-methylbenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com